6-Hydroxyisonicotinic acid N-oxide
CAS No.: 90037-89-1
Cat. No.: VC1686213
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90037-89-1 |
|---|---|
| Molecular Formula | C6H5NO4 |
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 1-hydroxy-6-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) |
| Standard InChI Key | NJMYRICYRDFLBY-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1C(=O)O)O |
| Canonical SMILES | C1=CC(=O)N(C=C1C(=O)O)O |
Introduction
Chemical Properties and Structural Characteristics
6-Hydroxyisonicotinic acid N-oxide, identified by CAS number 90037-89-1, is a heterocyclic compound containing nitrogen and oxygen functional groups. Its molecular formula is C₆H₅NO₄ with a molecular weight of 155.11 g/mol. The IUPAC name for this compound is 1-hydroxy-6-oxopyridine-3-carboxylic acid, highlighting its core pyridine structure with N-oxide and carboxylic acid functional groups.
The chemical structure of 6-Hydroxyisonicotinic acid N-oxide can be represented by several notation systems, as outlined in Table 1:
Table 1: Structural Notation Systems for 6-Hydroxyisonicotinic acid N-oxide
| Notation System | Representation |
|---|---|
| Standard InChI | InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) |
| Standard InChIKey | NJMYRICYRDFLBY-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1C(=O)O)O |
| Canonical SMILES | C1=CC(=O)N(C=C1C(=O)O)O |
The compound is also known by several synonyms, including 6-HANO and 6-hydroxynicotinic acid N-oxide, which are used interchangeably in scientific literature.
Structural Relationships and Related Compounds
6-Hydroxyisonicotinic acid N-oxide belongs to a family of pyridine derivatives that includes the closely related compound 6-Hydroxynicotinic acid (CAS: 5006-66-6). While 6-Hydroxynicotinic acid has a molecular formula of C₆H₅NO₃ and a molecular weight of 139.109 g/mol, 6-Hydroxyisonicotinic acid N-oxide contains an additional oxygen atom in the form of an N-oxide group .
The structural relationship between these compounds is significant in understanding their biochemical reactivity. The N-oxide group in 6-Hydroxyisonicotinic acid N-oxide alters its electronic properties and reactivity compared to 6-Hydroxynicotinic acid, particularly in metal coordination chemistry and enzymatic interactions.
Research Applications and Significance
6-Hydroxyisonicotinic acid N-oxide has demonstrated significant utility in biochemical research, particularly in studies involving iron-containing enzymes. One notable application is its use in investigating the mechanisms of protocatechuate 3,4-dioxygenase (3,4-PCD), an enzyme involved in aromatic compound degradation .
Role in Enzyme-Substrate Complex Studies
The compound has been utilized as a substrate analog in crystallographic studies of 3,4-PCD enzyme complexes. Research has revealed that 6-Hydroxyisonicotinic acid N-oxide forms asymmetrically chelated complexes with the active site Fe³⁺ in 3,4-PCD . This interaction results in the dissociation of the endogenous axial tyrosinate Fe³⁺ ligand, Tyr447, a critical step in understanding the catalytic mechanism of this enzyme .
The crystal structures of these complexes have been determined at 2.1-2.2 Å resolution and refined to R-factors between 0.165 and 0.184, providing detailed atomic-level insights into the binding mode and structural arrangements .
Structural Insights from Crystallographic Studies
When 6-Hydroxyisonicotinic acid N-oxide binds to 3,4-PCD, it creates a specific microenvironment around the Fe³⁺ center. After its release from the iron, Tyr447 is stabilized by hydrogen bonding to Tyr16 and Asp413, forming the top of a small cavity adjacent to the substrate binding site . This structural rearrangement is crucial for understanding the mechanism of oxygen activation in the enzymatic process.
Comparison with Other Substrate Analogs
In comparative studies, 6-Hydroxyisonicotinic acid N-oxide has been examined alongside other heterocyclic substrate analogs like 2-hydroxyisonicotinic acid N-oxide (INO) . These studies have revealed similar binding patterns with distinct spectroscopic and structural features. Table 2 summarizes the comparative features of these substrate analogs:
Table 2: Comparison of Substrate Analogs in 3,4-PCD Complexes
| Feature | 6-Hydroxyisonicotinic acid N-oxide Complex | 2-hydroxyisonicotinic acid N-oxide Complex |
|---|---|---|
| Fe³⁺ Coordination | Asymmetric chelation | Asymmetric chelation |
| Tyr447 Displacement | Yes | Yes |
| Equatorial Coordination Site | Can coordinate solvent molecule | Can coordinate solvent molecule |
| Cyanide Binding (Ternary Complex) | Forms 3,4-PCD·NNO·CN complex | Forms 3,4-PCD·INO·CN complex |
Mechanistic Implications in Enzymatic Reactions
The interactions between 6-Hydroxyisonicotinic acid N-oxide and iron-containing enzymes have significant implications for understanding dioxygenase reaction mechanisms. The dissociation of the endogenous Tyr447 ligand and the expansion of the iron coordination sphere are novel features observed in these complexes .
These structural changes appear to play essential roles in the activation of substrates for dioxygen attack. The formation of a small cavity adjacent to the substrate binding site provides insights into how molecular oxygen might be positioned during the catalytic cycle . This understanding contributes to the broader knowledge of oxygen activation mechanisms in metalloenzymes.
6-Hydroxyisonicotinic acid N-oxide has been mentioned in broader studies on catechol dioxygenases, where it serves as a reference compound for understanding substrate specificities and inhibition patterns . In these contexts, the compound helps elucidate the structural determinants that influence the binding and reactivity of various substrates with dioxygenase enzymes.
Research has shown that the conformation of reaction intermediates in the active site is a determining factor in the specificity of extradiol and intradiol enzymes, with 6-Hydroxyisonicotinic acid N-oxide providing valuable comparative data for these studies .
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